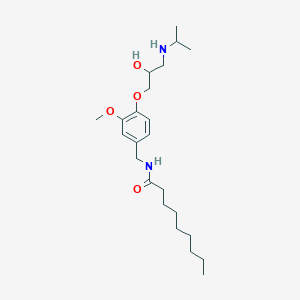
Capsinolol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Capsinolol, also known as this compound, is a useful research compound. Its molecular formula is C23H40N2O4 and its molecular weight is 408.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Physiological Effects
-
Cardiovascular Effects
- Capsinolol has demonstrated significant bradycardic effects in animal models, providing insights into its potential use in treating conditions like hypertension and heart failure .
- It has been shown to enhance cardiac contractility via CGRP release, which is distinct from the mechanisms of traditional beta-blockers .
- Metabolic Effects
Clinical Applications
This compound's unique properties position it as a candidate for several therapeutic applications:
- Hypertension Management : Due to its beta-adrenoceptor blocking activity, this compound may be beneficial in managing high blood pressure.
- Heart Failure Treatment : Its ability to promote CGRP release could potentially improve cardiac function in heart failure patients by enhancing myocardial contractility without the adverse effects commonly associated with traditional beta-blockers .
- Weight Management : The compound's role in reducing visceral fat suggests potential applications in obesity management and metabolic syndrome treatment .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in clinical settings:
- A study evaluating the cardiovascular effects of this compound in normotensive Wistar rats demonstrated significant bradycardic responses, supporting its use as a beta-blocker alternative with additional cardiotonic properties .
- Research into capsinoids has shown promising results regarding their safety and efficacy compared to capsaicin, indicating that further exploration into this compound's therapeutic applications is warranted .
Propiedades
Fórmula molecular |
C23H40N2O4 |
|---|---|
Peso molecular |
408.6 g/mol |
Nombre IUPAC |
N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-methoxyphenyl]methyl]nonanamide |
InChI |
InChI=1S/C23H40N2O4/c1-5-6-7-8-9-10-11-23(27)25-15-19-12-13-21(22(14-19)28-4)29-17-20(26)16-24-18(2)3/h12-14,18,20,24,26H,5-11,15-17H2,1-4H3,(H,25,27) |
Clave InChI |
REOKPCLNKKXKDT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)NCC1=CC(=C(C=C1)OCC(CNC(C)C)O)OC |
Sinónimos |
capsinolol N-(4-(2-hydroxy-(3-isopropylamino)propoxy)-3-methoxybenzyl)nonanamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















